molecular formula C7H23N2Si3 B14284851 CID 21266991

CID 21266991

Cat. No.: B14284851
M. Wt: 219.53 g/mol
InChI Key: CHJGWWUZZHMTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-N,N’-bis(trimethylsilyl)silanediamine is an organosilicon compound characterized by the presence of silicon-nitrogen bonds. This compound is notable for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine can be synthesized through the reaction of methylamine with trimethylchlorosilane in the presence of a base such as sodium amide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.

Industrial Production Methods: In industrial settings, the production of 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: In the presence of water or moisture, the compound can hydrolyze, leading to the formation of silanols and ammonia.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halides or alkoxides are commonly used.

    Hydrolysis: Typically occurs in the presence of water or aqueous acids.

    Oxidation and Reduction: Specific oxidizing or reducing agents are employed depending on the desired transformation.

Major Products Formed:

    Substitution Reactions: Products vary based on the substituent introduced.

    Hydrolysis: Silanols and ammonia.

    Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-N,N’-bis(trimethylsilyl)silanediamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: Employed in the modification of biomolecules to enhance stability and solubility.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine involves its ability to form stable silicon-nitrogen bonds. These bonds confer stability and resistance to hydrolysis, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

  • 1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine
  • Tris(trimethylsilyl)amine

Comparison: 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly valuable in applications requiring robust and reliable performance.

Properties

Molecular Formula

C7H23N2Si3

Molecular Weight

219.53 g/mol

InChI

InChI=1S/C7H23N2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h8-9H,1-7H3

InChI Key

CHJGWWUZZHMTRZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](N[Si](C)(C)C)N[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.